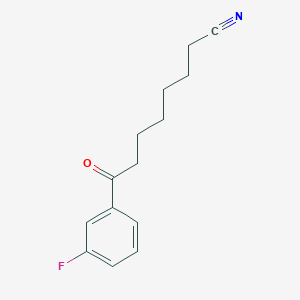

8-(3-Fluorophenyl)-8-oxooctanenitrile

Übersicht

Beschreibung

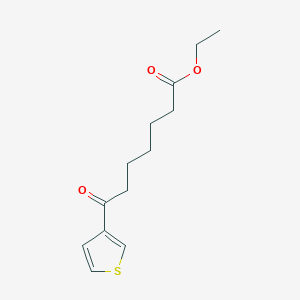

The compound “8-(3-Fluorophenyl)-8-oxooctanenitrile” appears to contain a fluorophenyl group, an octanenitrile group, and a ketone group. The fluorophenyl group consists of a phenyl ring (a cyclic group of six carbon atoms) with a fluorine atom attached. The octanenitrile group is an eight-carbon chain with a nitrile group (-C≡N) at one end. The ketone group is a carbonyl group (C=O) located somewhere within the carbon chain .

Synthesis Analysis

The synthesis of such a compound would likely involve reactions that can introduce the fluorophenyl, octanenitrile, and ketone groups. This might involve reactions such as nucleophilic aromatic substitution for introducing the fluorophenyl group, nitrile synthesis for the octanenitrile group, and oxidation reactions for the ketone group .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups within the molecule. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The fluorophenyl group might undergo electrophilic aromatic substitution reactions, the octanenitrile group might participate in nucleophilic addition reactions, and the ketone group might undergo a variety of reactions including nucleophilic addition and reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorophenyl group might increase the compound’s stability and decrease its reactivity, while the presence of the octanenitrile and ketone groups might increase its polarity .Wissenschaftliche Forschungsanwendungen

Crystal Structure and Molecular Docking Studies

The crystal structure and molecular interactions of related compounds have been studied extensively. For instance, Venkateshan et al. (2019) examined the crystal structure of pyridine derivatives, which are structurally similar to 8-(3-Fluorophenyl)-8-oxooctanenitrile. Their research involved density functional theory (DFT) calculations and molecular docking studies, particularly focusing on their interactions with enzymes like Nicotinamidephosphoribosyltransferase (NAMPT) (Venkateshan et al., 2019).

Synthesis Methods and Spectroscopic Analysis

Efficient synthesis methods and spectral analysis of fluorophenyl-containing compounds have been described in the literature. Mogilaiah et al. (2010) detailed a synthesis process for 9-aryl-6-(2-fluorophenyl)-1,2,4-triazolo[4,3-a][1,8]naphthyridines, emphasizing the high yields and purity obtained through their approach (Mogilaiah et al., 2010).

Photophysical Processes in Aqueous Media

Park et al. (2016) conducted a study on 8-Hydroxyquinoline, which shares a structural similarity with 8-(3-Fluorophenyl)-8-oxooctanenitrile, particularly focusing on its photophysical processes in different aqueous media. This research provides insights into the excited-state behaviors and fluorescence properties of such compounds (Park et al., 2016).

Enantioselective Sensing Applications

Compounds like 8-(3-Fluorophenyl)-8-oxooctanenitrile can be used in enantioselective sensing. Mei and Wolf (2004) developed a fluorosensor derived from diacridylnaphthalene for sensing various chiral carboxylic acids, which demonstrates the potential application of fluorophenyl compounds in sensing technologies (Mei & Wolf, 2004).

Biodegradation Studies

The biodegradation of fluorotelomer compounds, which are structurally related to 8-(3-Fluorophenyl)-8-oxooctanenitrile, has been investigated. Dasu et al. (2012) studied the aerobic soil biodegradation of 8:2 fluorotelomer stearate monoester, providing insights into the environmental fate and breakdown processes of such compounds (Dasu et al., 2012).

Electrochemical Capacitor Applications

The electrochemical properties of fluorophenyl derivatives have been explored for capacitor applications. Ferraris et al. (1998) evaluated poly-3-(phenylthiophene) derivatives, including 3-(4-fluorophenyl)thiophene, as active materials for electrochemical capacitors, highlighting their potential in energy storage technologies (Ferraris et al., 1998).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

8-(3-fluorophenyl)-8-oxooctanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO/c15-13-8-6-7-12(11-13)14(17)9-4-2-1-3-5-10-16/h6-8,11H,1-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRYGQWMERGCSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)CCCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642219 | |

| Record name | 8-(3-Fluorophenyl)-8-oxooctanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(3-Fluorophenyl)-8-oxooctanenitrile | |

CAS RN |

898767-27-6 | |

| Record name | 3-Fluoro-η-oxobenzeneoctanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(3-Fluorophenyl)-8-oxooctanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.